4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine
Description
4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a bicyclic heterocyclic compound characterized by a fused pyranopyridine core with an octahydro configuration and an allyloxy methyl substituent at the 4A position. The compound’s structure combines a pyran ring (oxygen-containing six-membered ring) and a pyridine ring (nitrogen-containing six-membered aromatic ring), fused at the [3,2-c] positions.
Key safety and handling data for this compound include its classification as flammable (H225), toxic if swallowed (H301), and harmful to aquatic life (H411) . It requires storage in a cool, well-ventilated area away from ignition sources and mandates the use of personal protective equipment (PPE) during handling . While its specific biological activity remains uncharacterized in the provided evidence, structurally related pyrano[3,2-c]pyridine derivatives exhibit cytotoxic effects against cancer cell lines, such as MCF-7 cells .
Properties
IUPAC Name |
4a-(prop-2-enoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-7-14-10-12-5-3-8-15-11(12)4-6-13-9-12/h2,11,13H,1,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWIOPKATHKKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC12CCCOC1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4A-((allyloxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine and related compounds.
Structural Comparison
- Ring Fusion and Saturation: The target compound’s pyrano[3,2-c]pyridine core differs from pyrano[3,2-b]pyridine () in ring fusion positions, altering electronic distribution and steric effects . Full saturation (octahydro) in the target compound contrasts with 5,6-dihydro or 4H configurations in other derivatives, influencing rigidity and solubility .
- Substituent Effects: The allyloxy methyl group provides a reactive site absent in simpler analogs like octahydro-2H-pyrano[3,2-b]pyridine. In contrast, cytotoxic derivatives () feature aromatic and electron-withdrawing groups (e.g., methoxyphenyl, arylmethylidene), which enhance π-π stacking and receptor binding .
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